3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine
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Overview
Description
3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine is a heterocyclic compound containing a 1,2,4-triazole ring. Compounds with 1,2,4-triazole rings are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
The synthesis of 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine typically involves multi-step synthetic routes. One common method starts with the preparation of 3-amino-1,2,4-triazole, which is then functionalized with various substituents to achieve the desired compound . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental safety.
Chemical Reactions Analysis
3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reaction conditions varying based on the desired transformation.
Major Products: The products of these reactions depend on the specific reagents and conditions used but can include various substituted triazoles and phenyl derivatives.
Scientific Research Applications
3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways . The compound’s effects are mediated through its binding to enzymes or receptors, leading to inhibition or activation of specific cellular processes .
Comparison with Similar Compounds
3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine can be compared with other similar compounds, such as:
Fluconazole: An antifungal agent containing a triazole ring.
Anastrozole: An anticancer drug with a triazole moiety.
Flupoxam: An herbicide with a triazole structure
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N4S/c1-2-3-11-16-17-12(18(11)15)19-7-8-4-5-9(13)10(14)6-8/h4-6H,2-3,7,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRCEHIDOIPZNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N)SCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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